molecular formula C8H9BrIN B8016138 [(5-Bromo-2-iodophenyl)methyl](methyl)amine

[(5-Bromo-2-iodophenyl)methyl](methyl)amine

Cat. No.: B8016138
M. Wt: 325.97 g/mol
InChI Key: OEYDTXGFGFBNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-iodophenyl)methylamine is an organic compound that features both bromine and iodine atoms attached to a benzene ring, with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methylamine typically involves the halogenation of a benzene derivative followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-2-iodophenyl)methylamine may involve large-scale halogenation reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-2-iodophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methylamine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the particular compound being synthesized.

Comparison with Similar Compounds

(5-Bromo-2-iodophenyl)methylamine can be compared with other halogenated benzene derivatives, such as:

The uniqueness of (5-Bromo-2-iodophenyl)methylamine lies in its combination of bromine, iodine, and amine functionalities, which provide a versatile platform for further chemical modifications.

Properties

IUPAC Name

1-(5-bromo-2-iodophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDTXGFGFBNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.